AAL Toxin TD1

Beschreibung

Eigenschaften

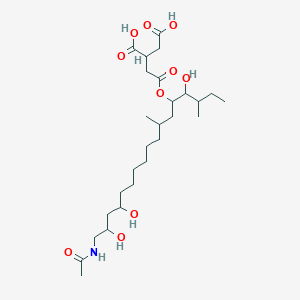

IUPAC Name |

2-[2-(17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H49NO10/c1-5-18(3)26(35)23(38-25(34)14-20(27(36)37)13-24(32)33)12-17(2)10-8-6-7-9-11-21(30)15-22(31)16-28-19(4)29/h17-18,20-23,26,30-31,35H,5-16H2,1-4H3,(H,28,29)(H,32,33)(H,36,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQNOUGFCMZARY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(C)CCCCCCC(CC(CNC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Pathophysiology Induced by Aal Toxin Td1

Disruption of Sphingolipid Homeostasis

The primary mode of action of AAL toxin TD1 is the disruption of sphingolipid homeostasis, a critical process for the structural integrity and signaling functions of cellular membranes. up.ac.za

Inhibition of Ceramide Synthase Activity (Sphinganine N-Acyltransferase)

This compound acts as a competitive inhibitor of the enzyme ceramide synthase (also known as sphinganine (B43673) N-acyltransferase). mdpi.comnih.govup.ac.za This enzyme is pivotal in the de novo synthesis of ceramides (B1148491), which are central molecules in the sphingolipid metabolic pathway. core.ac.ukoup.com By mimicking the structure of sphinganine, this compound binds to the active site of ceramide synthase, preventing the acylation of long-chain sphingoid bases to form ceramides. mdpi.comup.ac.za This inhibition has been demonstrated in various plant and animal systems. unb.brnih.gov The sensitivity of an organism to AAL toxins is linked to the nature of its ceramide synthase; for instance, the Asc-1 gene in tomato, which confers resistance, encodes a ceramide synthase that is less sensitive to inhibition by the toxin. nih.govnih.gov

Accumulation of Long-Chain Sphingoid Bases (e.g., Sphinganine, Phytosphingosine) and Precursors

The inhibition of ceramide synthase by this compound leads to a significant buildup of its substrates, primarily the long-chain sphingoid bases (LCBs) such as sphinganine and phytosphingosine (B30862). mdpi.comiastate.edu This accumulation is a direct consequence of the metabolic block. nih.gov Studies have shown a marked elevation of free sphinganine and phytosphingosine in various plant tissues and cells upon exposure to AAL toxins. core.ac.ukiastate.edunih.gov For example, treatment of susceptible tomato leaves with AAL-toxin resulted in a 129-fold increase in sphinganine and a 45-fold increase in phytosphingosine. iastate.edu This accumulation of LCBs is a key factor in the subsequent induction of cell death. tandfonline.comresearchgate.net

Table 1: Impact of AAL Toxin on Long-Chain Sphingoid Base Levels in Susceptible Tomato Leaves

| Sphingoid Base | Fold Increase After AAL Toxin Treatment | Reference |

|---|---|---|

| Sphinganine | 129 | iastate.edu |

| Phytosphingosine | 45 | iastate.edu |

Programmed Cell Death (PCD) Signaling Pathways

The disruption of sphingolipid homeostasis by this compound directly triggers signaling pathways that lead to programmed cell death (PCD), a genetically controlled process of cell suicide. nih.govtandfonline.comresearchgate.net

Role of Free Sphingoid Bases as Second Messengers Activating PCD Pathways

The accumulation of free long-chain sphingoid bases, such as sphinganine and phytosphingosine, is not merely a metabolic abnormality but an active signal for the initiation of PCD. mdpi.comnih.gov These LCBs function as second messengers, activating downstream signaling cascades that culminate in cell death. mdpi.comnih.gov The accumulation of LCBs due to AAL toxin exposure has been shown to induce hallmarks of apoptosis, including DNA laddering. nih.gov The balance between LCBs and ceramides appears to be a critical determinant of cell fate, with an elevated LCB-to-ceramide ratio acting as a pro-death signal. frontiersin.org

Interaction with Phytohormone-Mediated Responses (e.g., Ethylene (B1197577), Jasmonic Acid) in Promoting PCD

The PCD induced by this compound is not an isolated event but is intertwined with phytohormone signaling pathways, particularly those of ethylene (ET) and jasmonic acid (JA). mdpi.comnih.gov Both ET and JA are known to be key regulators of plant defense and stress responses, including PCD. nih.govfrontiersin.org

Research has shown that both JA and ET signaling pathways positively regulate AAL toxin-induced PCD. nih.gov The application of ET or JA enhances the cell death process, while inhibitors of their synthesis or signaling can suppress it. nih.govresearchgate.net For instance, the JA-insensitive tomato mutant jai1 and the ET-insensitive mutant Never ripe (Nr) show reduced sensitivity to AAL toxin. nih.gov Furthermore, there is evidence of crosstalk between these pathways, with the JA pathway acting upstream of ET biosynthesis in the context of AAL toxin-triggered PCD. nih.gov Proteomic analyses have revealed that the COI1-dependent JA pathway regulates proteins involved in redox response, as well as ethylene, salicylic (B10762653) acid, and abscisic acid signaling during AAL toxin-induced PCD. nih.gov This complex interplay between sphingolipid disruption and phytohormone signaling ultimately orchestrates the execution of programmed cell death in susceptible plants. nih.govfrontiersin.org

Table 2: Phytohormone Involvement in AAL Toxin-Induced Programmed Cell Death

| Phytohormone | Role in AAL Toxin-Induced PCD | Key Findings | References |

|---|---|---|---|

| Ethylene (ET) | Promoter | An ET-dependent pathway is required for AAL toxin-induced cell death. Inhibition of ET synthesis reduces PCD. | oup.comnih.govnih.gov |

| Jasmonic Acid (JA) | Promoter | JA biosynthesis and signaling play a positive role. JA-deficient or -insensitive mutants are less sensitive to the toxin. The JA pathway can act upstream of ET biosynthesis. | nih.govnih.gov |

Elucidation of Mitogen-Activated Protein Kinase (MAPK) Cascades in Toxin-Triggered Cell Death

AAL toxins trigger a programmed cell death (PCD) cascade in susceptible plants that involves key signaling molecules, including Mitogen-Activated Protein Kinases (MAPKs). nih.gov Research indicates that both the ethylene signaling pathway and MAPK cascades are necessary for AAL toxin-induced PCD to occur. nih.govresearchgate.net This form of cell death is characterized by distinct morphological and biochemical features, such as DNA laddering, chromatin condensation, cell shrinkage, and the formation of apoptotic-like bodies. nih.gov The involvement of MAPKs is crucial in regulating these cellular processes that ultimately lead to cell death. mdpi.com The activation of the MAPK signaling pathway is a critical step in the response to cellular stress induced by toxins. foodandnutritionresearch.net Studies have demonstrated that the inhibition of p38 MAPK can reduce toxin-induced apoptosis, highlighting the pathway's direct role in executing the cell death program. nih.gov The entire process is part of a complex signaling network where other molecules like ethylene, calcium, nitric oxide (NO), and reactive oxygen species (ROS) also play significant roles in the hypersensitive response and PCD. nih.gov

Broader Cellular and Metabolic Perturbations

Effects on Plant Cell Proliferation, Expansion, and Dry Matter Accumulation

This compound exerts a significant inhibitory effect on fundamental plant growth processes. In susceptible tomato cell suspension cultures, the toxin has been shown to strongly inhibit cell division, cell expansion, and the accumulation of dry matter within 24 to 32 hours of application. apsnet.org When applied to mid-log phase cultures, where cell division is largely complete, the toxin still inhibited dry weight increase and cell expansion by approximately 80%. apsnet.org The physiological consequences of AAL toxin exposure include the development of necrotic lesions on leaves and fruits and a reduction in the viability of protoplasts and suspension cells. mdpi.com

Table 1: Summary of this compound Effects on Plant Cellular Growth

| Affected Process | Observation | Source(s) |

| Cell Division | Strongly inhibited in young cultures. | apsnet.org |

| Cell Expansion | Inhibited by approximately 80% in mid-log cultures. | apsnet.org |

| Dry Matter Accumulation | Strongly inhibited, with an 80% reduction observed. | apsnet.org |

| Overall Viability | Reduction in protoplast and suspension cell viability. | mdpi.com |

Alterations in Organelle Morphology and Function (e.g., Mitochondrial Swelling)

The cellular damage induced by this compound extends to subcellular organelles, with mitochondria being a notable target. nih.gov While the precise target site of the toxin is still under investigation, its effects on mitochondria are evident. nih.gov Electron microscopy has revealed that other toxins can induce mitochondrial swelling and the appearance of small, round mitochondria that lack an electron-dense matrix. nih.gov Furthermore, these toxins can cause aberrant cristae structure, including the formation of concentric stacks or short tubular cristae that are detached from the inner mitochondrial membrane. nih.gov Such damage to mitochondria disrupts their function and is a key step in the progression of programmed cell death. Studies with other mitochondrial toxins have shown that these morphological changes, including swelling and depolarization, can be induced rapidly. nih.gov

Reassessment of Historical Hypotheses on Pyrimidine (B1678525) Metabolism Disruption via Aspartate Carbamoyltransferase (ACTase) Inhibition

An early hypothesis for the mode of action of AAL toxins centered on the disruption of pyrimidine biosynthesis through the inhibition of aspartate carbamoyltransferase (ACTase). researchgate.netapsnet.org ACTase is a critical enzyme that catalyzes the first committed step in the pyrimidine synthesis pathway, which produces essential building blocks for DNA and RNA. wikipedia.org This theory was based on in vitro evidence showing that AAL toxins could inhibit tomato seedling ACTase and that certain pyrimidine precursors could protect tomato leaves from toxin-induced damage. apsnet.org It was proposed that the toxin binds to an allosteric site on the ACTase enzyme, which leads to a conformational change that increases its sensitivity to natural feedback inhibitors. up.ac.za

However, this hypothesis has been subject to reassessment, and it has not been definitively confirmed through subsequent experimentation whether the metabolic effects observed in vivo are consistent with ACTase inhibition. researchgate.netapsnet.org While the toxin was found to inhibit the uptake of the pyrimidine precursors uridine (B1682114) and thymidine, this did not appear to be the primary cause of the inhibition of RNA or DNA synthesis. up.ac.za The primary mechanism of AAL toxin toxicity is now more commonly attributed to the disruption of sphingolipid metabolism. mdpi.comup.ac.za AAL toxins are structural analogs of sphinganine and act as competitive inhibitors of ceramide synthase, an enzyme crucial for sphingolipid biosynthesis. nih.govmdpi.com This inhibition leads to an accumulation of free sphingoid bases, which function as signaling molecules that trigger programmed cell death. mdpi.com

Biosynthetic Pathways and Genetic Regulation of Aal Toxin Td1

Genetic Architecture of AAL Toxin Biosynthesis

The genetic basis for AAL toxin production in Alternaria alternata is organized within a specific biosynthetic gene cluster (BGC).

The genes responsible for AAL toxin biosynthesis have been identified and characterized, revealing a coordinated genetic system. Studies have established that a 120-kb genomic region contains at least 13 genes crucial for AAL toxin production mdpi.com. This region exhibits homology to the well-characterized fumonisin biosynthetic gene cluster found in Fusarium verticillioides, suggesting a conserved evolutionary basis for the synthesis of these related sphingolipid inhibitors researchgate.netnih.govnii.ac.jp.

A central component of the AAL toxin BGC is the ALT1 gene, which encodes a Type I polyketide synthase (PKS) mdpi.comnih.govnii.ac.jpnih.govnih.gov. PKS enzymes are multi-domain proteins that catalyze the iterative condensation of acyl-CoA units to build the polyketide backbone of many secondary metabolites, including AAL toxins wikipedia.org. The functional significance of ALT1 has been demonstrated through complementation experiments, where it was shown to complement the FUM1 gene in Fusarium verticillioides, further underscoring its role in forming the polyketide core of AAL toxins researchgate.netnih.gov.

In addition to ALT1, several other genes contribute to the complete biosynthesis of AAL toxins. These auxiliary genes encode enzymes that likely perform modifications and functionalizations of the polyketide backbone. Identified genes include ALT2, encoding a cytochrome P450 monooxygenase; ALT3, encoding an aminotransferase; ALT6, encoding a short-chain dehydrogenase/reductase; and ALT13, encoding a Zn(II)2Cys6 transcription factor mdpi.com. These enzymes are presumed to be involved in various steps of the complex biosynthetic pathway, leading to the final AAL toxin structure.

Table 1: Key Genes Involved in AAL Toxin TD1 Biosynthesis

| Gene Name | Proposed Function | Reference(s) |

|---|---|---|

| ALT1 | Type I Polyketide Synthase (PKS) | nih.gov, researchgate.net, mdpi.com, nih.gov, nii.ac.jp, nih.gov |

| ALT2 | Cytochrome P450 monooxygenase | mdpi.com |

| ALT3 | Aminotransferase | mdpi.com |

| ALT6 | Short-chain dehydrogenase/reductase | mdpi.com |

The entire AAL toxin biosynthetic gene cluster, including ALT1 and the auxiliary genes, is located on a distinct, small chromosome. In tomato pathotype strains of A. alternata, this cluster resides on a 1.0 Mb accessory chromosome (AC) or conditionally dispensable chromosome (CDC) mdpi.comnih.govnii.ac.jpnih.gov. Accessory chromosomes are known to carry pathogenicity and virulence factors in fungal species and can be transmitted horizontally, potentially contributing to the evolution of pathogenicity in strains researchgate.netnii.ac.jpnih.gov. The presence of this specific BGC on an AC is therefore critical for the pathogenic capability of the tomato pathotype.

Contribution of Auxiliary Genes (e.g., ALT2, ALT3, ALT6, ALT13)

Precursor Incorporation and Elucidation of Biosynthetic Intermediates

Understanding the origin of the atoms that form this compound has been achieved through tracer studies, which illuminate the metabolic pathways involved.

Tracer studies employing isotopically labeled precursors have provided direct evidence for the incorporation of specific molecules into the AAL toxin structure. These studies have revealed that glycine (B1666218) is directly incorporated into the AAL toxins mdpi.com. Similarly, the methyl group derived from methionine is also directly incorporated into the toxin molecule mdpi.com. Furthermore, the oxygen atoms present in the tricarboxylic acid moieties of AAL toxins originate from H₂O, while the hydroxyl groups found on the lipid backbone are derived from molecular oxygen mdpi.com.

Table 2: Precursor Incorporation in this compound Biosynthesis

| Precursor | Incorporated Moiety | Reference(s) |

|---|---|---|

| Glycine | Directly incorporated into AAL-toxins | mdpi.com |

| Methionine (methyl group) | Directly incorporated into AAL-toxins | mdpi.com |

| H₂O | Oxygen groups in the tricarboxylic acid moieties | mdpi.com |

Enzymatic Steps Leading to this compound Formation

The biosynthesis of AAL toxins, including this compound, is orchestrated by a cluster of genes, with the ALT1 gene identified as a key player. This gene encodes a type I polyketide synthase (PKS), an iterative, modular enzyme responsible for synthesizing the polyketide backbone of the toxin. The ALT1 PKS is described as highly reduced, suggesting specific catalytic domains are present for chain elongation and modification.

Beyond the core PKS, the AAL toxin biosynthetic gene cluster comprises at least 13 genes, including ALT2, ALT3, ALT6, and ALT13. These genes encode enzymes such as cytochrome P450 monooxygenases (ALT2), aminotransferases (ALT3), short-chain dehydrogenases/reductases (ALT6), and a Zn(II)2Cys6 transcription factor (ALT13). These auxiliary enzymes are presumed to perform crucial post-PKS modifications, including hydroxylations, amination, and other functionalizations necessary to generate the final AAL toxin structure. Furthermore, the presence of vicinal diols in the AAL toxin structure suggests the potential involvement of epoxide hydrolases (EH) in the biosynthetic pathway, as EH activity has been observed to correlate with and be enhanced by certain compounds that also induce AAL toxin production.

Biosynthetic studies utilizing labeled precursors have indicated that amino acids like glycine and the methyl group of methionine are incorporated into the toxin. The oxygen atoms within the tricarboxylic acid moieties are derived from water (H₂O), while the hydroxyl groups on the lipid backbone originate from molecular oxygen.

Table 1: Key Genes and Enzymes in AAL Toxin Biosynthesis

| Gene/Enzyme | Proposed Function | Notes |

| ALT1 | Polyketide Synthase (PKS) | Synthesizes the polyketide backbone (C16 chain) of AAL toxins. Iterative, modular, highly reduced PKS. |

| ALT2 | Cytochrome P450 monooxygenase | Likely involved in functionalization/hydroxylation of the polyketide backbone. |

| ALT3 | Aminotransferase | Likely involved in introducing the amino group or modifying it. |

| ALT6 | Short-chain dehydrogenase/reductase | Involved in reduction steps or modifications of the polyketide chain. |

| ALT13 | Zn(II)2Cys6 transcription factor | Acts as a regulator of the biosynthetic gene cluster. |

| Epoxide Hydrolase (EH) | Hydrolysis of epoxide intermediates | Suggested involvement due to vicinal diols in AAL toxin structure; activity enhanced by clofibrate. |

Evolutionary and Comparative Aspects of Biosynthesis

The study of AAL toxin biosynthesis reveals significant evolutionary connections to other mycotoxin production pathways, particularly those of fumonisins. These comparisons shed light on the conserved mechanisms and genetic underpinnings of secondary metabolite production in phytopathogenic fungi.

Homology with Fumonisin Biosynthetic Pathways

AAL toxins and fumonisins, despite being produced by different fungal genera (Alternaria and Fusarium, respectively), share striking structural and functional similarities. Their biosynthetic pathways exhibit substantial homology, most notably in the initial steps of assembling their respective polyketide backbones.

Experimental evidence for this homology comes from studies where the ALT1 gene, encoding the PKS responsible for AAL toxin backbone synthesis in Alternaria alternata, was introduced into Fusarium verticillioides. In this Fusarium strain, the native fumonisin PKS gene (FUM1) was disrupted. The resulting transformant was capable of producing fumonisins and fumonisin analogues, demonstrating that the ALT1 PKS can functionally complement the FUM1 pathway. This highlights a shared enzymatic machinery, particularly at the PKS level, for the creation of the core structures of these mycotoxins. Both ALT1 and FUM1 are characterized as iterative, modular, and highly reduced PKSs that lack a terminal thioesterase/cyclase domain, suggesting a common mechanism for the release of their polyketide precursors.

Furthermore, both AAL toxins and fumonisins are classified as sphinganine (B43673) analog mycotoxins (SAMTs). This classification stems from their structural resemblance to natural sphingoid bases, such as sphinganine and phytosphingosine (B30862), and their shared mechanism of action: inhibiting ceramide synthase, a crucial enzyme in sphingolipid biosynthesis.

Conserved Stereogenic Centers and Structural Similarities Across Mycotoxin Families

AAL toxins possess a characteristic structure derived from a polyketide precursor, typically forming a C17 aminopentol (B8107646) backbone. This backbone is esterified with tricarballylic acid and features multiple hydroxyl groups and an amino group, contributing to its amphipathic nature. The AAL toxin family includes several regioisomeric pairs, such as TA, TB, TC, TD, and TE, which differ in the positioning of hydroxyl groups on the backbone and, in some cases, the acetylation of the amino group (e.g., TD is an acetylated form of TB). These structural variations influence their biological activity, with non-acetylated forms generally exhibiting higher toxicity.

Structurally, AAL toxins are considered analogous to natural sphingolipids, including sphinganine and phytosphingosine. This structural analogy is fundamental to their biological function, as they act as competitive inhibitors of ceramide synthase, disrupting sphingolipid metabolism and leading to the accumulation of toxic free sphingoid bases.

Within the broader context of Alternaria mycotoxins, AAL toxins are classified as "aminopentol esters." This places them in a distinct chemical group compared to other Alternaria-derived toxins, such as the epoxy-decatrienoic acids (e.g., AK-toxins, AF-toxins, ACT-toxins), cyclic peptides (e.g., AM-toxins), and pyranones (e.g., ACR-toxins). While the precise conservation of stereogenic centers across all mycotoxin families is a complex topic related to their diverse origins (polyketide, non-ribosomal peptide, etc.), the key conserved feature for AAL toxins is their polyketide-derived backbone, which possesses specific chiral centers and functional groups that mimic natural sphingoid bases, thereby enabling their characteristic biological activity.

Genetic Basis of Plant Resistance and Toxin Recognition

Differential Responses Across Plant Tissues and Developmental Stages

Varied Sensitivity in Vegetative vs. Generative Tissues (e.g., Pollen, Calli, Suspension Cells)

Research indicates that the sensitivity of plant tissues to AAL toxins is not uniform and can vary depending on the tissue type and the plant's genetic background. Studies have compared the responses of different plant tissues to AAL toxins, revealing differential susceptibility. For instance, experiments have assessed toxin resistance in both detached leaves and in vitro cultured cells, such as suspension cultures apsnet.org. These studies aim to understand how cellular environments and developmental stages influence the plant's reaction to the toxin.

While direct comparisons between vegetative tissues (like leaves or stems) and generative tissues (such as pollen or ovules) are not extensively detailed in the available literature regarding AAL toxins, the use of various plant materials for screening suggests this variability. For example, leaf discs and suspension-cultured cells are commonly employed in assays to determine toxin sensitivity nih.govapsnet.orgscilit.com. The differential responses observed between leaf tissues and suspension cultures in some studies highlight that cellular context is a crucial factor in toxin perception and response apsnet.org. This differential sensitivity is critical for understanding the complete spectrum of plant defense and susceptibility.

The varying toxicity among different AAL toxin congeners also contributes to the complexity of plant responses. AAL toxins exist in several forms, including TA, TB, TC, TD, and TE, with structural differences affecting their potency. For example, AAL toxin TD is an N-acetylated derivative of TB and, along with TE, exhibits significantly lower toxicity compared to TA unb.brnih.gov.

Table 1: Relative Toxicity of AAL Toxin Congeners

| AAL Toxin Congener | Relative Toxicity (compared to TA) | Source Reference |

|---|---|---|

| TA | 1x (Reference) | unb.brnih.gov |

| TB | Similar to TA | unb.brnih.gov |

| TC | Lower than TA, higher than TD/TE | unb.brnih.gov |

| TD | >100 times lower than TA | unb.brnih.gov |

Implications for Plant Breeding and Disease Management Strategies

The host-specific nature of AAL toxins, coupled with the genetic control of plant sensitivity, provides a strong foundation for developing targeted plant breeding programs and disease management strategies. The identification of the Asc gene locus as a key determinant of resistance in tomato offers a direct genetic marker for breeding programs aimed at developing AAL toxin-resistant cultivars frontiersin.orgnih.gov. By selecting for plants carrying the resistant Asc/Asc genotype, breeders can enhance crop resilience against Alternaria alternata f. sp. lycopersici infection unb.brapsnet.org.

Furthermore, purified AAL toxins serve as valuable tools for mass screening of germplasm to identify resistant individuals or populations iaea.org. This approach allows for the efficient selection of plants that can withstand toxin-induced damage, a critical step in developing durable resistance. Understanding the molecular mechanisms by which the Asc-1 gene confers resistance, such as its role in regulating sphingolipid metabolism, can also guide the development of novel resistance strategies nih.gov.

The differential sensitivity observed across various plant tissues underscores the importance of selecting appropriate screening methods in breeding programs. Utilizing in vitro culture techniques, such as suspension cell assays, can complement field-based evaluations, providing a more controlled and efficient means to assess toxin response apsnet.orgiaea.org.

While AAL toxins have shown potential as bioherbicides due to their potent phytotoxicity against certain weeds researchgate.net, their toxicity to mammals limits their direct application in agriculture. However, the insights gained from studying their mode of action and plant resistance mechanisms are invaluable for developing integrated disease management approaches. These strategies aim to minimize crop losses by enhancing inherent plant defenses, thereby reducing reliance on chemical interventions and promoting sustainable agriculture.

Compound List

AAL Toxin TD1

AAL Toxin TA

AAL Toxin TB

AAL Toxin TC

AAL Toxin TE

Sphingolipids

Phytosphingonine

Serine

Dihydrosphingosine (DHS)

3-ketodihydrosphingosine (3-KDHS)

Myriocin

Fumonisin B1 (FB1)

Fumonisin B2 (FB2)

Ethanolamine (EA)

Phosphoethanolamine (PEA)

Phosphatidylethanolamine (PtdEA)

Tricarballylic acid (1,2,3-propanetricarboxylic acid)

Advanced Methodologies for Aal Toxin Td1 Research

In Vitro and In Vivo Bioassay Systems

Detached Leaf Bioassays for Phenotypic Analysis

Detached leaf bioassays are a cornerstone for evaluating the direct phytotoxic effects of AAL-toxins, including AAL Toxin TD1. These assays allow researchers to observe and quantify the characteristic symptoms induced by the toxin in a controlled laboratory setting, providing insights into host-pathogen interactions and genotype-specific responses researchgate.netnih.govrug.nl.

Symptom Observation: AAL-toxins elicit symptoms in detached leaf assays that are virtually indistinguishable from those observed on leaves of whole plants infected by A. alternata f. sp. lycopersici researchgate.netnih.govrug.nl. These symptoms typically manifest as necrotic lesions, indicating cell death triggered by the toxin researchgate.netfrontiersin.org.

Comparative Toxicity: These bioassays have been instrumental in determining the relative toxicity of different AAL-toxin congeners. For instance, toxins TA and TB have demonstrated significant toxicity to detached tomato leaves at concentrations as low as 10 ng·mL⁻¹, whereas congeners like TD and TE exhibit over 100 times lower toxicity nih.gov.

Genotype Screening: Detached leaf bioassays are crucial for assessing the differential sensitivity of various tomato genotypes to AAL-toxins apsnet.orgapsnet.org. Studies have revealed that leaf sensitivity can vary by over 200-fold between susceptible and resistant genotypes, making these assays vital for identifying and characterizing resistance mechanisms mediated by genes such as Asc apsnet.orgpsu.edu.

Table 1: Comparative Toxicity of AAL-Toxin Congeners on Detached Tomato Leaves

| Toxin Congener | Toxicity (relative to TA) | Source |

| TA | 1x | nih.gov |

| TB | 1x | nih.gov |

| TC | Lower than TA | nih.gov |

| TD | > 100x lower than TA | nih.gov |

| TE | > 100x lower than TA | nih.gov |

Suspension-Cultured Cell Systems for Molecular and Physiological Studies

Suspension-cultured plant cells offer a highly controlled environment for dissecting the molecular and physiological mechanisms underlying AAL-toxin action. These systems allow for detailed biochemical analyses and the study of toxin effects on cellular processes, independent of complex organismal interactions apsnet.org.

Cell Viability and Growth Inhibition: AAL-toxins have been shown to reduce the viability and inhibit the growth of suspension-cultured cells, particularly in susceptible tomato genotypes mdpi.comnih.govrug.nlapsnet.orgpsu.edu. For example, studies have indicated that susceptible callus lines exhibit significantly reduced growth in the presence of AAL-toxins compared to resistant lines psu.edu.

Physiological Impact: Research employing suspension cells has identified physiological disruptions caused by AAL-toxins, such as potassium ion leakage. This leakage is indicative of plasma membrane damage, a known consequence of sphingolipid metabolism disruption by these toxins apsnet.org.

Genotype-Specific Responses: These systems enable the investigation of how different genetic backgrounds influence cellular responses to AAL-toxins. While some studies show similar toxin sensitivity in leaves and suspension cultures, others highlight discrepancies, suggesting that tissue differentiation and cellular context play a role in toxin perception and response apsnet.org.

Pollen and Callus Cultures for Developmental and Resistance Screening

Pollen and callus cultures are valuable tools for assessing the impact of AAL-toxins on plant development and for screening for resistance traits. These systems provide insights into how the toxin affects reproductive and vegetative growth at the cellular and tissue levels mdpi.comnih.govrug.nlpsu.edu.

Pollen Development: AAL-toxins are known to inhibit both the germination and tube growth of pollen, particularly from susceptible tomato genotypes nih.govrug.nl. Comparative studies have shown that at a concentration of 30 µg/mL, pollen from susceptible lines exhibited significantly reduced germination and tube elongation compared to resistant lines rug.nl. At higher concentrations (e.g., 60 µg/mL), AAL-toxins can lead to the complete inhibition of pollen development in sensitive varieties rug.nl.

Callus Growth Inhibition: Similarly, AAL-toxins impede the in vitro development of plant calli mdpi.comnih.govrug.nlpsu.edu. Quantitative analyses have demonstrated that susceptible tomato calli experience substantial growth inhibition (e.g., 34% of control at 3000 nM AAL-toxins), whereas resistant calli show a less pronounced reduction in growth (e.g., 70% of control at the same concentration) psu.edu.

Resistance Screening: The differential sensitivity observed in pollen and callus cultures makes them useful for screening plant germplasm for resistance or tolerance to AAL-toxins, aiding in the development of resistant crop varieties nih.gov.

Table 2: AAL-Toxin Effects on Pollen Germination and Tube Growth

| Genotype | Toxin Concentration | Effect on Germination & Tube Growth | Source |

| LA 291 | 60 µg/mL | Totally inhibited development. | rug.nl |

| Moneymaker | 60 µg/mL | Almost completely restrained germination and tube growth. | rug.nl |

| Moneymaker | 30 µg/mL | 10-fold higher germination percentage compared to LA 291. | rug.nl |

| LA 291 | 30 µg/mL | (Baseline for comparison with Moneymaker) | rug.nl |

| Moneymaker | 30 µg/mL | ~7 times larger tube length compared to LA 291. | rug.nl |

| LA 291 | 30 µg/mL | (Baseline for comparison with Moneymaker) | rug.nl |

Table 3: AAL-Toxin Effects on Tomato Callus Growth

| Genotype | Toxin Concentration | Relative Callus Growth (% of Control) | Notes | Source |

| Msk 9s | Control | 100% | Susceptible | psu.edu |

| Msk 9s | 3000 nM | 34% | Significant inhibition | psu.edu |

| Floramerica | Control | 100% | Resistant | psu.edu |

| Floramerica | 3000 nM | 70% | Less inhibition | psu.edu |

Table 4: Comparative Sensitivity of Tomato Tissues to AAL-Toxins

| Tissue Type | Sensitivity Difference (Resistant vs. Susceptible) | Source |

| Leaves | > 200-fold | psu.edu |

| Pollen | ~20-fold less than leaves | psu.edu |

| Roots | ~20-fold less than leaves | psu.edu |

| Calli | Differences less pronounced than leaves | psu.edu |

| Suspension Cells | Differences less pronounced than leaves | psu.edu |

Genetic Engineering and Gene Silencing Approaches

Virus-Induced Gene Silencing (VIGS) for Pathway Elucidation in Toxin-Triggered Cell Death

Virus-Induced Gene Silencing (VIGS) is a powerful technique that enables transient gene knockdown in plants, facilitating the functional characterization of genes involved in specific biological processes, including toxin responses researchgate.net.

Mechanism and Model System: VIGS utilizes viral vectors to induce sequence-specific RNA degradation, leading to the silencing of endogenous plant genes. Nicotiana umbratica has been identified as a suitable model plant for VIGS studies due to its sensitivity to AAL toxin researchgate.net.

Pathway Elucidation: Research employing VIGS in N. umbratica has been pivotal in uncovering the molecular pathways mediating AAL toxin-triggered cell death (ACD). These studies have demonstrated that ACD is dependent on the mitogen-activated protein kinase kinase MEK2, providing critical insights into the signaling cascades involved in the plant's reaction to the toxin researchgate.net.

CRISPR/Cas-Based Gene Editing for Resistance Enhancement Research

CRISPR/Cas9 technology has revolutionized plant science by offering a precise and versatile tool for genome editing, which can be harnessed to enhance crop resistance to various biotic stresses, including phytotoxins frontiersin.org.

Targeted Gene Modification: CRISPR/Cas9 allows for the targeted modification of specific genes within the plant genome. This capability can be utilized to disrupt susceptibility genes or to enhance the expression of resistance-conferring genes, thereby improving tolerance to toxins like this compound frontiersin.org.

Enhancing Resistance: While specific applications of CRISPR/Cas9 for this compound resistance are still emerging, the technology holds significant promise. For instance, the Asc gene in tomato is known to confer resistance to AAL-toxins apsnet.orgapsnet.org. Future research could employ CRISPR/Cas9 to further investigate the function of this gene or to modify related pathways, potentially leading to the development of tomato cultivars with enhanced resistance to AAL-toxin-induced damage. The precision of CRISPR/Cas9 editing offers a pathway to engineer crops with improved resilience against damaging phytotoxins.

Future Research Avenues and Translational Applications of Aal Toxin Td1

AAL Toxin TD1 as a Molecular Probe in Plant Science

The specificity of AAL toxins allows researchers to dissect complex cellular pathways with a level of precision that is often difficult to achieve through genetic manipulation alone.

This compound and its analogues serve as powerful chemical probes for exploring the intricate network of sphingolipid metabolism and signaling in plants. The toxin functions by inhibiting the enzyme ceramide synthase, a critical step in the de novo biosynthesis of sphingolipids. frontiersin.orgsbcpd.orgsemanticscholar.org This inhibition leads to two primary and measurable consequences: a depletion of downstream ceramides (B1148491) and complex sphingolipids, and a corresponding accumulation of upstream long-chain bases (LCBs) like sphinganine (B43673) and phytosphingosine (B30862). frontiersin.orgnih.gov

By inducing these specific metabolic shifts, researchers can study the downstream consequences of LCB accumulation. researchgate.net For instance, experiments have demonstrated that blocking the initial step of sphingolipid synthesis can alleviate the cell death induced by AAL toxins, suggesting that the accumulation of LCBs, rather than the lack of ceramides, is the primary trigger for the observed cytotoxicity. frontiersin.org This makes this compound an invaluable tool for identifying the specific roles of LCBs and their phosphorylated derivatives as signaling molecules in various plant processes, a domain that remains largely uncharacterized. researchgate.net The use of AAL toxins has been instrumental in revealing the connection between sphingolipid metabolism and programmed cell death (PCD) in plants. frontiersin.orgresearchgate.net

This compound induces a form of programmed cell death (PCD) in sensitive plants, providing a model system to unravel the molecular machinery governing this fundamental process. nih.govnumberanalytics.com The cell death triggered by the toxin mimics features of the hypersensitive response (HR), a key component of plant immunity. nih.gov Transcriptional profiling of Arabidopsis thaliana treated with AAL toxin has provided significant insights into the genetic and molecular events that orchestrate PCD. nih.gov

Key research findings include:

Early Gene Induction: Among the earliest genes to be upregulated are those responsive to reactive oxygen species (ROS) and ethylene (B1197577), indicating that an oxidative burst and ethylene signaling are critical early events in the cell death cascade. nih.gov

ROS Production: The induction of genes encoding ROS-generating proteins, such as respiratory burst oxidase, is a key finding, directly implicating ROS as a central signaling molecule in AAL toxin-induced PCD. researchgate.netnih.gov

Hormonal Crosstalk: Studies show that blocking the synthesis of ethylene or nitric oxide (NO) can significantly reduce cell death, confirming their essential roles in the signaling pathway. researchgate.netnih.gov

Identification of Novel PCD Genes: Microarray analyses have identified a diverse group of early-induced genes not previously associated with PCD, including various proteases, suggesting these may play a more fundamental role in the process than previously understood. nih.gov

These findings demonstrate that this compound can be used to dissect the complex interplay between sphingolipid signaling, ROS, and hormone pathways in regulating plant immunity and cell death. researchgate.netnih.gov

The interaction between the AAL toxin-producing fungus, Alternaria alternata, and its host plants serves as a compelling model for studying the co-evolutionary "arms race" between pathogens and plants. plos.orgnih.gov Necrotrophic pathogens like A. alternata often evolve to produce toxins that exploit the host's cellular machinery, such as the PCD pathway, to facilitate infection. frontiersin.orgresearchgate.net In response, host plants evolve resistance mechanisms.

The AAL toxin system provides a clear example of this dynamic. The sensitivity of a tomato plant to the toxin is determined by the Asc-1 (AAL-toxin sensitivity) gene. nih.gov Plants with a recessive genotype (asc/asc) are susceptible, while those with a dominant allele (Asc/Asc) are resistant. nih.gov This genetic relationship allows researchers to study the selective pressures that drive the evolution of both virulence in the pathogen (e.g., production of more potent toxin isoforms) and resistance in the host. researchgate.netubc.ca The existence of multiple AAL toxin isoforms with varying levels of toxicity, such as the highly potent TA versus the less potent TD, further illustrates the pathogen's evolutionary innovation to overcome host defenses. nih.gov Studying how these different toxin structures interact with the host's resistance mechanisms can provide a deeper understanding of the molecular basis of host-pathogen co-evolution. plos.orgnih.gov

Deciphering Novel Mechanisms of Plant Immunity and Cell Death

Exploration of Bioherbicide Potential

The potent and selective phytotoxicity of AAL toxins has positioned them as leading candidates for the development of new, environmentally conscious herbicides. nih.govweedturf.org

This compound and its related compounds are considered promising natural herbicides because they are highly effective at very low concentrations and have a unique mode of action. nih.govchemfaces.com Their ability to inhibit ceramide synthase represents a novel herbicidal mechanism, which is highly desirable for managing the growing problem of weed resistance to existing synthetic herbicides. sbcpd.orgusda.gov

Research in this area focuses on several key aspects:

Lead Compound Optimization: Using the natural structure of AAL toxins as a template, chemists can synthesize analogues to enhance stability, efficacy, and selectivity, potentially leading to new semi-synthetic or fully synthetic herbicides. semanticscholar.org

Broad-Spectrum Potential: Although initially identified as a host-selective toxin affecting certain tomato varieties, AAL-toxin has demonstrated potent herbicidal activity against a wide range of common and problematic weeds. sbcpd.orgweedturf.org

Management of Herbicide Resistance: Because the target site (ceramide synthase) is unexploited by current commercial herbicides, AAL toxin-based products could be effective against weeds that have developed resistance to other chemical classes. usda.gov

The development of herbicides from natural products like this compound is a key strategy in the search for more sustainable and effective weed management solutions in modern agriculture. chemfaces.commdpi.com

A crucial aspect of any potential herbicide is its selectivity—the ability to control target weeds without harming the desired crop. This compound and its sister compounds exhibit a favorable differential susceptibility profile. chemfaces.com Research has shown that several economically important broadleaf weeds are highly sensitive to the toxin, while major commodity crops are tolerant. chemfaces.com

For example, studies have documented high sensitivity in weeds such as jimsonweed (Datura stramonium), black nightshade (Solanum nigrum), prickly sida (Sida spinosa), and hemp sesbania (Sesbania herbacea). weedturf.orgchemfaces.comresearchgate.net Conversely, crops like maize, wheat, and cotton show significant tolerance. chemfaces.comchemfaces.com This inherent selectivity provides a strong foundation for its potential use in integrated weed management programs. weedturf.org Dose-response studies have begun to quantify these differences, showing that black nightshade is affected by concentrations as low as 0.01 μg/mL, while jimsonweed shows damage at 1.56 μg/mL. researchgate.net

Interactive Table: Phytotoxicity Profile of AAL Toxins

The following table summarizes the observed sensitivity of various plant species to AAL toxins, highlighting their potential as selective bioherbicides.

| Plant Species | Common Name | Type | Sensitivity to AAL Toxin | Supporting Reference(s) |

| Datura stramonium | Jimsonweed | Weed | High | weedturf.orgchemfaces.comresearchgate.net |

| Solanum nigrum | Black Nightshade | Weed | High | chemfaces.comresearchgate.net |

| Sida spinosa | Prickly Sida | Weed | High | chemfaces.comchemfaces.com |

| Sesbania herbacea | Hemp Sesbania | Weed | High | chemfaces.comchemfaces.com |

| Lycopersicon esculentum (asc/asc) | Susceptible Tomato | Crop | High | nih.govnih.gov |

| Zea mays | Maize/Corn | Crop | Low (Tolerant) | chemfaces.comchemfaces.com |

| Triticum aestivum | Wheat | Crop | Low (Tolerant) | nih.gov |

| Gossypium hirsutum | Cotton | Crop | Low (Tolerant) | chemfaces.com |

| Lycopersicon esculentum (Asc/Asc) | Resistant Tomato | Crop | Low (Tolerant) | nih.govnih.gov |

Research and Development of this compound-Based Herbicides

Synthetic Biology and Chemical Synthesis for Structure-Function Relationships

The structural complexity of AAL toxins provides a compelling basis for exploring structure-function relationships through synthetic approaches. By systematically altering the molecule's core structure, researchers can probe the chemical features essential for its biological activity, paving the way for the development of novel chemical tools or agrochemicals with tailored properties.

Rational Design and Synthesis of this compound Analogs

Rational design of AAL toxin analogs is guided by the goal of understanding the molecular determinants of its toxicity. nih.gov This process involves creating new molecules that retain some structural features of the parent toxin while systematically modifying others to observe the impact on biological activity. The synthesis of such analogs is crucial for studying structure-activity relationships, especially when the natural abundance of specific congeners like this compound is low. up.ac.za

Research efforts have focused on synthesizing analogs to uncouple the toxin's phytotoxicity (its effect on plants) from its cytotoxicity towards mammalian cells. nih.govmdpi.com A key strategy involves modifying the aminopentol (B8107646) backbone or the tricarballylic acid side chains. nih.govsemanticscholar.org For instance, a series of aminopentol analogs were synthesized and compared to AAL toxin and the structurally related mycotoxin Fumonisin B1 (FB1). nih.gov One particular synthetic analog, a diester designated "analogue 9," demonstrated significant phytotoxicity, causing cellular leakage and chlorophyll (B73375) loss in susceptible tomato leaf discs, while exhibiting substantially lower toxicity to various mammalian cell lines compared to FB1. nih.gov This suggests that the structural features responsible for plant and animal toxicity can be separated through targeted chemical synthesis. nih.govmdpi.com

| Compound | Target Organism/Cell Line | Observed Effect/Toxicity (IC50) | Reference |

|---|---|---|---|

| AAL Toxin Analog 9 | Duckweed (Lemna pausicostata) | Most active phytotoxicity among tested analogs | nih.gov |

| AAL Toxin Analog 9 | Dog Kidney (MDCK) Cells | 200 µM | nih.gov |

| AAL Toxin Analog 9 | Rat Liver Hepatoma (H4TG) Cells | 200 µM | nih.gov |

| Fumonisin B1 (FB1) | Dog Kidney (MDCK) Cells | 10 µM | nih.gov |

| Fumonisin B1 (FB1) | Rat Liver Hepatoma (H4TG) Cells | 10 µM | nih.gov |

Modulating Toxin Specificity and Activity through Chemical Modification

Specific chemical modifications to the AAL toxin structure have been shown to dramatically alter its biological activity and specificity. The toxicity of different natural AAL toxin congeners can vary by as much as 1000-fold, highlighting the sensitivity of the toxin's function to minor structural changes. unb.br

A critical site for modification is the primary amine group on the long-chain amino alcohol backbone. Acetylation of this amine group renders AAL toxin biologically inactive in both plant and animal cell assays. nih.gov This finding underscores the essential role of the free amine in the toxin's mechanism of action. This compound itself is a naturally occurring modification, representing the N-acetylated form of AAL toxin TB. unb.br This acetylation is a key reason for its lower toxicity compared to other forms like TA. mdpi.comnih.gov

Furthermore, modifications to the ester linkages can also modulate activity. The hydrolysis product of AAL toxin, known as the aminopentol or "phentolamine," is toxic to susceptible tomato lines, indicating that the core backbone is a primary driver of phytotoxicity. up.ac.zanih.gov In contrast, fully acetylating all hydroxyl groups to create peracetylated derivatives results in biologically inactive compounds. nih.gov These studies collectively demonstrate that the presence of a free primary amine and specific hydroxyl groups are crucial for potent toxic activity, and their modification is a viable strategy for modulating the toxin's effects.

Integrated Omics Approaches in this compound Studies

To build a holistic understanding of how AAL toxins like TD1 affect host organisms, researchers are increasingly turning to integrated "omics" technologies. These approaches allow for a broad, system-wide survey of molecular changes within the host cells upon exposure to the toxin.

Transcriptomics, Proteomics, and Metabolomics for Comprehensive Host Response Analysis

Integrated omics provides a powerful lens through which to view the complex interplay between AAL toxin and its host. By combining transcriptomics (the study of all RNA transcripts), proteomics (the study of all proteins), and metabolomics (the study of all small-molecule metabolites), scientists can capture a multi-layered snapshot of the host's response. frontiersin.orgfrontiersin.org

For example, studies on the interaction between Alternaria alternata and host plants have utilized transcriptomic and metabolomic approaches to identify differentially expressed genes (DEGs) and differentially accumulated metabolites (DAMs). frontiersin.org These analyses reveal that upon pathogen challenge, the host reprograms numerous defense-related pathways. Key pathways implicated in the defense response include the biosynthesis of phenylpropanoids, flavonoids, and various amino acids. frontiersin.org Untargeted metabolomics on tomato plants has further revealed that specific secondary metabolites are induced early in the defense response, painting a detailed picture of the plant's chemical arsenal (B13267) against fungal attack. researchgate.net

This comprehensive analysis helps identify the specific molecular cascades that are perturbed by the toxin. For AAL toxins, which are known to disrupt sphingolipid metabolism, these techniques can uncover the downstream consequences of this disruption, from changes in gene expression for stress-response proteins to the accumulation of specific defense-related metabolites. nih.govnih.gov

| Omics Approach | Key Pathways/Molecules Identified in Host Response to Alternaria | Reference |

|---|---|---|

| Transcriptomics | Upregulation of genes in phenylpropanoid and flavonoid biosynthesis | frontiersin.org |

| Transcriptomics | Differential expression of transcription factor families (MYB, WRKY, ERF) | frontiersin.org |

| Metabolomics | Accumulation of metabolites in α-linolenic acid metabolism | frontiersin.org |

| Metabolomics | Changes in amino acid and tropane (B1204802) alkaloid biosynthesis pathways | frontiersin.org |

| Metabolomics | Induction of resistance-related secondary metabolites | researchgate.net |

Systems Biology Modeling of Toxin-Host Interactions

The vast datasets generated by omics studies provide the raw material for systems biology modeling. This approach aims to create computational models that simulate the complex network of pathogen-host interactions (PHIs). nih.gov Instead of examining individual components in isolation, systems biology seeks to understand how they work together as an integrated system. nih.gov

By integrating transcriptomic, proteomic, and metabolomic data, researchers can construct detailed models of the cellular response to this compound. Such models can map the entire sequence of events, starting from the toxin's primary interaction with its target, ceramide synthase, to the subsequent accumulation of sphingoid base precursors. nih.govnih.gov The model can then trace how this initial disruption triggers a cascade of signaling events involving reactive oxygen species (ROS), nitric oxide (NO), ethylene, and MAP kinases, ultimately leading to programmed cell death (PCD). nih.gov

These computational models are invaluable for identifying critical nodes and vulnerabilities within the host's response network. They can help predict the downstream effects of inhibiting the toxin or modifying its structure, thereby guiding future research in synthetic biology and the rational design of compounds that can modulate the toxin-host interaction. nih.gov

Q & A

Q. What are the established protocols for safely handling and storing AAL Toxin TD1 in laboratory settings?

this compound requires strict adherence to biosafety level 2 (BSL-2) guidelines due to its cytotoxic properties. Key steps include:

- Using personal protective equipment (PPE) such as nitrile gloves, lab coats, and eye protection.

- Storing the toxin in a sealed container at -20°C to prevent degradation, as recommended in safety data sheets .

- Conducting regular risk assessments to evaluate long-term exposure effects, aligning with toxicological risk assessment frameworks .

Q. What standardized methods are used to assess the acute toxicity of this compound in plant models?

Acute toxicity assays typically involve:

- Dose-response experiments on susceptible plant tissues (e.g., tomato leaflets), with mortality rates measured at 24–72 hours post-exposure .

- Quantification of phytotoxic effects using biomarkers like electrolyte leakage or chlorophyll degradation.

- Statistical validation via Student’s t-test or Duncan’s multiple range test to confirm significance (p<0.05) .

Q. How is this compound synthesized and purified for experimental use?

Synthesis involves:

- Fermentation of Alternaria alternata cultures under controlled pH and temperature conditions.

- Purification via high-performance liquid chromatography (HPLC), with purity verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Advanced Research Questions

Q. How do transcriptional responses to this compound vary between resistant and susceptible plant genotypes, and what methodological approaches resolve these differences?

- Experimental Design: Compare gene expression profiles (e.g., ethylene biosynthesis genes ACS2 and ACO1) using qRT-PCR in toxin-treated resistant (Nr) vs. susceptible (PSN) tomato lines .

- Data Interpretation: Normalize expression levels to housekeeping genes and analyze fold changes with software like ΔΔCt. Address contradictions (e.g., conflicting expression trends in ERF1) by validating results across biological replicates and incorporating pathway enrichment analysis .

Q. What strategies mitigate conflicting data in studies investigating this compound’s interaction with jasmonic acid (JA) signaling pathways?

- Contradiction Analysis: Reconcile disparities (e.g., JA’s dual role in enhancing or suppressing toxin effects) by:

- Conducting time-course experiments to capture dynamic gene expression patterns (e.g., LoxD and PI-II in jai1 mutants) .

- Applying multivariate analysis to account for confounding factors like cross-talk with ethylene pathways .

Q. How can researchers design experiments to evaluate the ecological persistence and soil mobility of this compound?

- Persistence Studies: Use HPLC-MS to measure toxin degradation rates in soil microcosms under varying pH and microbial activity conditions .

- Mobility Assays: Employ soil column chromatography to simulate leaching potential, with toxicity endpoints assessed using bioindicators like Arabidopsis root elongation inhibition .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

- Model Selection: Fit data to sigmoidal (Hill equation) or linear models using software like GraphPad Prism.

- Validation: Ensure significance thresholds (p<0.05) and report confidence intervals to minimize type I/II errors. Cross-validate results with non-parametric tests (e.g., Mann-Whitney U) if normality assumptions are violated .

Methodological Best Practices

- Literature Review: Prioritize peer-reviewed studies from journals like Journal of Experimental Botany and Regulatory Toxicology and Pharmacology to ensure alignment with current toxicological standards .

- Data Transparency: Report raw data, preprocessing steps, and software parameters to enable reproducibility, as emphasized in ATSDR’s toxicological profile guidelines .

- Ethical Compliance: Document institutional biosafety committee approvals and adhere to OECD guidelines for in vitro toxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.